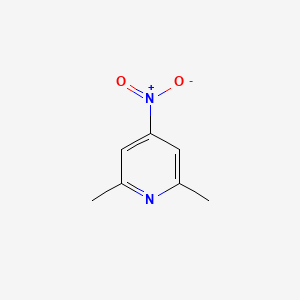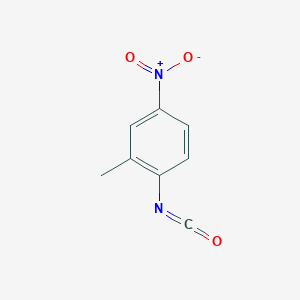
3-Methoxycyclohexanecarboxylic acid
Overview
Description
3-Methoxycyclohexanecarboxylic acid is a chemical compound with the linear formula CH3OC6H10CO2H . It has a molecular weight of 158.19 . This compound is a mixture of cis and trans isomers .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methoxy group (CH3O-) and a carboxylic acid group (CO2H) attached . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a refractive index of 1.4683 , a boiling point of 140-142 °C/5 mmHg , and a density of 1.087 g/mL at 25 °C . Its molecular properties include 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Analytical Characterization
3-Methoxycyclohexanecarboxylic acid, as part of the arylcyclohexylamine class, has been characterized in various studies. In one instance, its analytical profile was determined using techniques like gas chromatography and mass spectrometry, which are critical for identifying and understanding the properties of such substances (De Paoli et al., 2013).
Structural and Physicochemical Properties
The compound's structure and physical properties have been a subject of research. For example, a derivative of chromanone, which is structurally similar to this compound, was examined for its thermal stability and solubility, providing insights into its potential applications in various fields (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Bio-based Production and Applications
The bio-based production of related compounds has been explored, with studies focusing on the synthesis of 3-hydroxypropionic acid using engineered bacteria. This research is significant for developing sustainable methods for producing chemicals that can be used in various industrial applications (Vidra & Németh, 2017).
Synthesis and Applications in Organic Chemistry
Research has also delved into the synthesis processes of compounds closely related to this compound. These studies provide a foundation for understanding how such compounds can be synthesized and potentially used in the development of pharmaceuticals or other organic compounds (Xin-jie, 2012).
Properties
IUPAC Name |
3-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWNRNMMEKTYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395252 | |
| Record name | 3-methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99799-10-7 | |
| Record name | 3-Methoxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99799-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cis isomer of N-(3-indolylethyl)-3-methoxycyclohexanecarboxylic acid amide (II) in relation to reserpine activity?
A1: The research focuses on synthesizing potential reserpine analogs and evaluating their biological activity. The cis isomer of N-(3-indolylethyl)-3-methoxycyclohexanecarboxylic acid amide (II) was specifically synthesized and investigated []. While compound (II) itself did not demonstrate significant activity in potentiating barbiturate hypnosis or depleting 5-hydroxytryptamine in rats, its derivative, cis-N-(3-indolylethyl)-N-3-methoxycyclohexylmethyl-acetamide (IV), exhibited notable activity in both tests. This suggests that the cis configuration of the 3-methoxycyclohexanecarboxylic acid moiety, along with the specific substitutions on the amide nitrogen, plays a role in the observed biological activity. Further research exploring structural modifications around this core structure could lead to more potent reserpine analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)





